Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
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Overview
Description
Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate: is a heterocyclic compound with the molecular formula C9H9NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the desired product . Another approach involves the use of 2-thiophenemethanol and ethyl azidoacetate, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, it is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory pathways and microbial growth .
Comparison with Similar Compounds
- Thieno[2,3-b]pyrrole-2-carboxylic acid
- Thieno[2,3-b]pyrrole-4-carboxylic acid
- Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid
Uniqueness: Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl 6-methylthieno[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10(12)8-6-7-4-5-14-9(7)11(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
APQJBKSVOPELRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)SC=C2 |
Origin of Product |
United States |
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